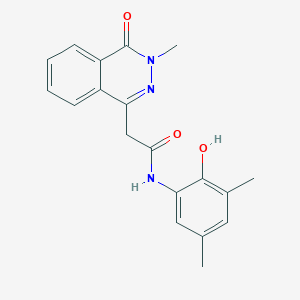![molecular formula C22H25ClN2O5 B15154733 Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Amidation: The chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.
Coupling with benzoic acid derivative: The amide is then coupled with a benzoic acid derivative that contains a morpholine group, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxy or morpholine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide or ester groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy derivatives.
科学的研究の応用
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
類似化合物との比較
Similar Compounds
- Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
- Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C22H25ClN2O5 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
methyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-22(2,30-17-7-4-15(23)5-8-17)21(27)24-16-6-9-19(18(14-16)20(26)28-3)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,24,27) |
InChIキー |
XWQZVVDFCKLCCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154659.png)
![(4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one](/img/structure/B15154660.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154665.png)
![5-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154667.png)
![propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154668.png)
![N-[1-(4-fluorophenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B15154684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154688.png)
![4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15154699.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15154712.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15154714.png)
![4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine](/img/structure/B15154722.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
